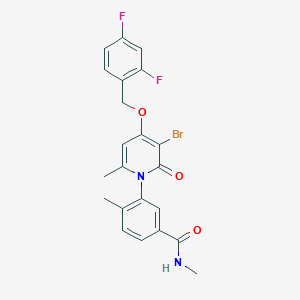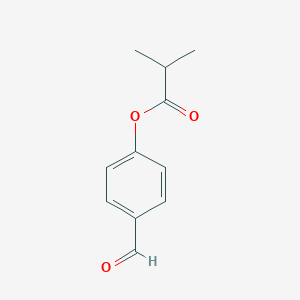
4-Formylphenyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 2-methylpropanoate is an organic compound that is widely used in scientific research applications. It is synthesized through a specific chemical process and has unique properties that make it useful in various fields of study.
Mechanism Of Action
The mechanism of action of 4-Formylphenyl 2-methylpropanoate is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. It may also interact with specific receptors in the body, leading to changes in biochemical pathways and physiological responses.
Biochemical And Physiological Effects
4-Formylphenyl 2-methylpropanoate has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes involved in metabolic pathways. It may also affect the function of specific receptors in the body, leading to changes in cellular signaling and physiological responses.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Formylphenyl 2-methylpropanoate in lab experiments include its high purity and stability, as well as its well-defined chemical structure. It is also readily available and relatively inexpensive. However, limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
For research on 4-Formylphenyl 2-methylpropanoate include the investigation of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. It may also be used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure. Further research is needed to fully understand its mechanism of action and potential applications in various fields of study.
Synthesis Methods
The synthesis of 4-Formylphenyl 2-methylpropanoate involves a chemical reaction between 4-formylphenol and 2-methylpropanoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and takes place under specific conditions of temperature and pressure. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
4-Formylphenyl 2-methylpropanoate has numerous scientific research applications, including its use as a reagent in organic synthesis, a starting material for the preparation of various compounds, and a ligand in coordination chemistry. It is also used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure.
properties
CAS RN |
120464-79-1 |
|---|---|
Product Name |
4-Formylphenyl 2-methylpropanoate |
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4-formylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 |
InChI Key |
OMUMEEXBNHJTLD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=O |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=O |
synonyms |
4-FORMYLPHENYL 2-METHYLPROPANOATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



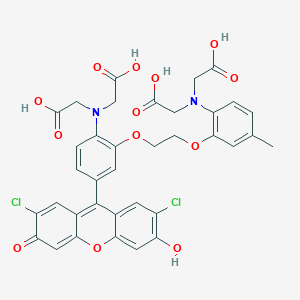

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
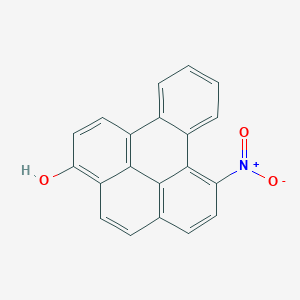
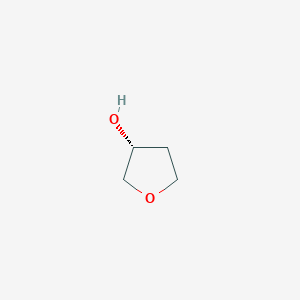

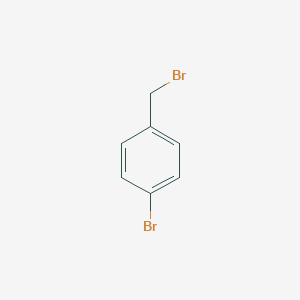
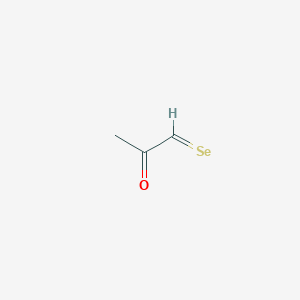
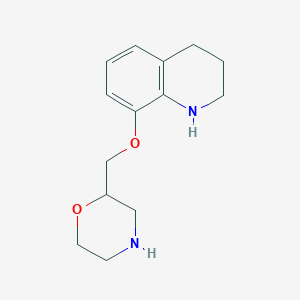
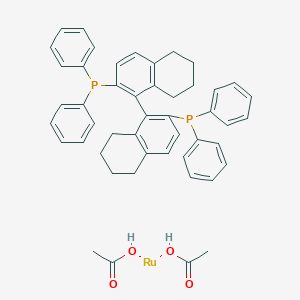
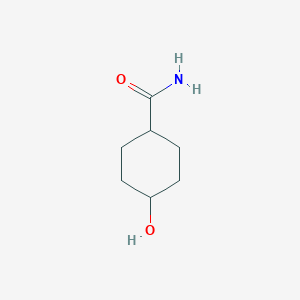
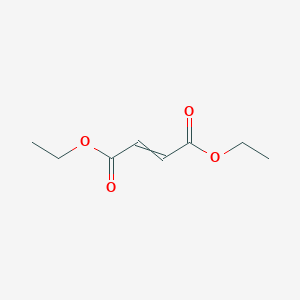
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
